molecular formula C13H20N2O2 B573407 N-Boc-3-(4-Pyridyl)propylamine CAS No. 164648-58-2

N-Boc-3-(4-Pyridyl)propylamine

Cat. No. B573407
CAS RN: 164648-58-2
M. Wt: 236.315
InChI Key: SCIXPCFSIXIGTE-UHFFFAOYSA-N
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Description

“N-Boc-3-(4-Pyridyl)propylamine” is a chemical compound with the molecular formula C13H20N2O2 . It is used in various scientific research applications across pharmaceuticals, materials science, and catalysis.


Synthesis Analysis

The formation of Boc-protected amines, such as “N-Boc-3-(4-Pyridyl)propylamine”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of “N-Boc-3-(4-Pyridyl)propylamine” can be represented by the molecular formula C13H20N2O2 . For a more detailed structural analysis, one would need to refer to specific studies or use computational chemistry methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-3-(4-Pyridyl)propylamine” would need to be determined experimentally or sourced from a reliable database .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

N-Boc-3-(4-Pyridyl)propylamine is a useful synthon for the synthesis of pharmaceutical intermediates . For example, it can be used to prepare (S)-N-Boc-3-hydroxypiperidine (S-NBHP), which is an intermediate in the synthesis of ibrutinib . Ibrutinib is the active pharmaceutical ingredient (API) of the drug Imbruvica, which is used for the treatment of lymphoma .

Biocatalytic Processes

This compound plays a significant role in the development of biocatalytic processes . For instance, it can be reduced to obtain optically pure S-NBHP using a process catalyzed by recombinant ketoreductase (KRED) . This process has been optimized and demonstrated to have commercial potential with high substrate concentration and product of >99% ee with under 5% of enzyme loading .

Materials Science

N-Boc-3-(4-Pyridyl)propylamine is also used in materials science. However, the specific applications in this field are not detailed in the available resources.

Catalysis

In the field of catalysis, this compound is used due to its versatile nature. The exact applications in catalysis are not specified in the available resources.

Pharmaceutical Testing

N-Boc-3-(4-Pyridyl)propylamine is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Research and Development

This compound is widely used in research and development in the field of chemistry. It is used in the synthesis of a variety of chemical compounds and in the development of new chemical processes.

Mechanism of Action

The mechanism of action of “N-Boc-3-(4-Pyridyl)propylamine” would depend on the specific context in which it is used. As a Boc-protected amine, it can participate in various chemical reactions, with the Boc group serving as a protective group for the amine .

Safety and Hazards

“N-Boc-3-(4-Pyridyl)propylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the use of “N-Boc-3-(4-Pyridyl)propylamine” would depend on the specific field of research. In the field of organic synthesis, there is interest in improving the reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .

properties

IUPAC Name

tert-butyl N-(3-pyridin-4-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIXPCFSIXIGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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